![molecular formula C13H8BrNOS B11772951 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the class of dibenzothiazepines. This compound is characterized by a thiazepine ring fused with two benzene rings and a bromine atom at the second position. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the bromination of dibenzo[B,F][1,4]thiazepin-11(10H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted dibenzothiazepines, sulfoxides, sulfones, and thioethers. These products can have diverse chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .
Comparison with Similar Compounds
2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one can be compared with other dibenzothiazepine derivatives, such as:
Dibenzo[B,F][1,4]thiazepin-11(10H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
Quetiapine: A well-known antipsychotic drug with a similar core structure but different functional groups, leading to distinct pharmacological properties.
Dibenzo[B,F][1,4]thiazepin-11(10H)-thione: Contains a thione group instead of a ketone, affecting its chemical behavior and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8BrNOS |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
8-bromo-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16) |
InChI Key |
NGFCUHWGACPFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


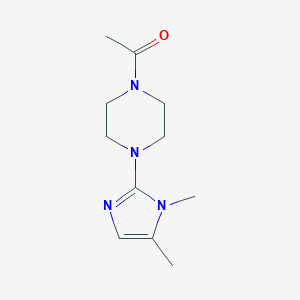
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
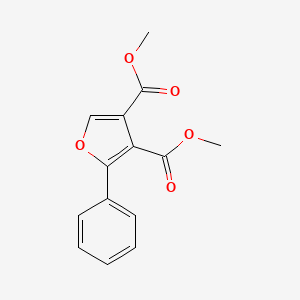
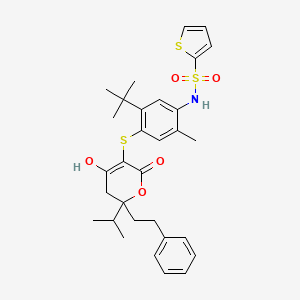
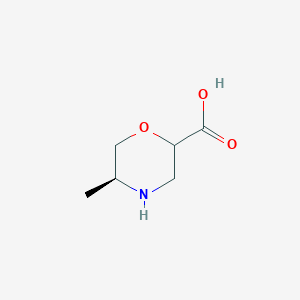
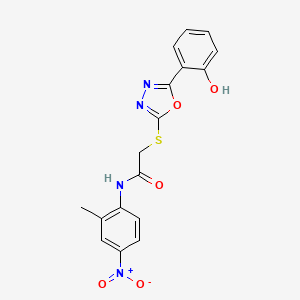
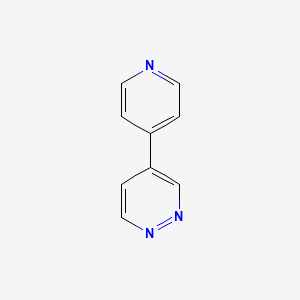
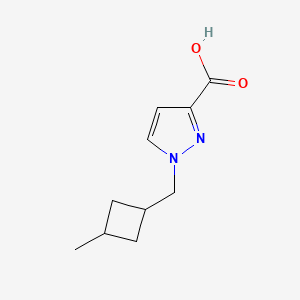
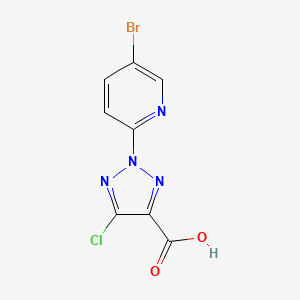
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
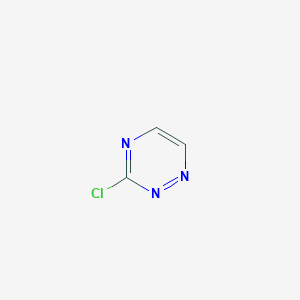
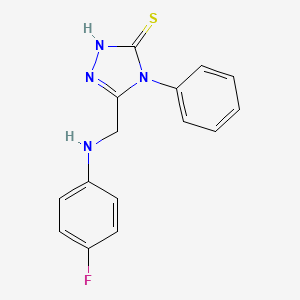
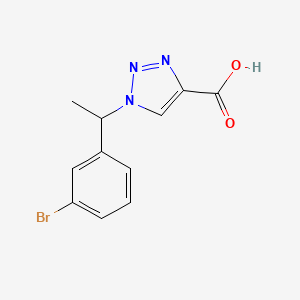
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)
